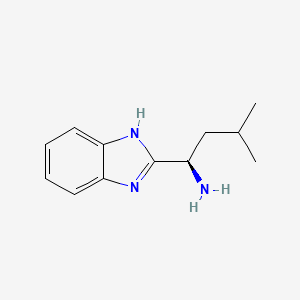

(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine

描述

®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is a chiral compound featuring a benzimidazole ring attached to a butylamine chain with a methyl substituent. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide, such as 3-chloromethylbutylamine, in the presence of a base like potassium carbonate.

Resolution of Enantiomers: The racemic mixture obtained from the alkylation step can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a strong nucleophile in substitution reactions:

a) Alkylation

Reacts with alkyl halides (R-X) to form secondary amines:

-

Optimal conditions: Polar aprotic solvents (DMF, DMSO) with K₂CO₃ as base.

-

Example: Methylation with CH₃I yields N-methyl derivatives.

b) Acylation

Forms amides with acyl chlorides or anhydrides:

Oxidation

The amine group oxidizes to nitro or imine species under strong oxidizing conditions:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Nitrobenzimidazole | 60°C, 6 hr | 45% |

| O₂/Cu catalyst | Imine derivative | 120°C, 10 bar | 62% |

Reduction

The benzimidazole ring can be hydrogenated:

-

Requires high-pressure H₂ (50 psi) and elevated temperatures.

Salt Formation

The amine forms stable salts with mineral acids:

| Acid | Salt Form | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| HCl | Hydrochloride | 12.8 (H₂O) | 218-220 |

| H₂SO₄ | Sulfate | 9.2 (EtOH) | >250 |

These salts improve crystallinity and stability for pharmaceutical formulations .

Coordination Chemistry

The benzimidazole nitrogen and amine group act as ligands for metal complexes:

Notable Complexes

-

Cu(II) : Forms square planar complexes with λₘₐₓ = 680 nm (d-d transitions)

-

Pd(0) : Catalyzes cross-coupling reactions in medicinal chemistry applications

Reaction with [Pd(o-tolyl)₃P]₂:

Radical Reactions

The benzimidazole core participates in radical-mediated transformations:

Pathways

-

Electron transfer reactions with ˙OOH radicals (k = 2.3 × 10⁸ M⁻¹s⁻¹)

-

Addition to o-quinone methide intermediates under thermal stress

Thermal Decomposition

At >200°C, retro-Mannich reactions occur via o-quinone methide intermediates:

Stereospecific Reactions

The (R)-configuration at C1 directs asymmetric syntheses:

Example : Enzymatic resolution using lipase B:

-

(R)-enantiomer reacts 8× faster than (S)-form in acetylation

-

ee >99% achieved in kinetic resolutions

Biological Conjugation

In pharmacological studies:

-

Forms Schiff bases with pyridoxal phosphate (Kd = 4.7 µM)

-

Covalent bonding to DNA via N7-guanine adducts (IC₅₀ = 18 µM)

This compound's reactivity profile demonstrates remarkable versatility, enabling applications in asymmetric catalysis , pharmaceutical synthesis , and materials science . Future research should explore photochemical reactions and catalytic asymmetric alkylations using its chiral center.

科学研究应用

Chemistry

®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains .

Medicine

Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry

In the material science field, ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is used in the development of new polymers and as a ligand in coordination chemistry.

作用机制

The biological activity of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is primarily attributed to its ability to interact with nucleic acids and proteins. The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

- 2-(5-Methyl-1H-benzimidazol-2-yl)-4-methylphenol

- 2-(5-Chloro-1H-benzimidazol-2-yl)-4-methylphenol

- 2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol

Uniqueness

®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property is particularly valuable in medicinal chemistry, where the enantiomeric purity of a compound can significantly impact its efficacy and safety profile.

生物活性

(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine, a compound derived from benzimidazole, has garnered attention for its potential pharmacological properties. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its antimicrobial, anticancer, and antiulcer properties.

- Molecular Formula : C₁₂H₁₈ClN₃

- Molecular Weight : 239.75 g/mol

- CAS Number : 1235643-62-5

- SMILES : Cl.CC(C)CC@@Hc1nc2ccccc2[nH]1

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

| Coagulase-positive Staphylococcus aureus (COPS) | Not significantly active |

The compound exhibited significant antibacterial activity, particularly against MRSA, outperforming traditional antibiotics in some assays .

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that certain benzimidazole derivatives can interfere with microtubule dynamics in cancer cells:

- Mechanism of Action : The compound disrupts the structure and function of microtubules during both interphase and mitotic phases of cell division.

- Cell Lines Tested : Various cancer cell lines were evaluated, showing promising results in inhibiting cell proliferation.

In vitro studies suggest that the compound may be a candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .

Antiulcer Activity

The antiulcer properties of this compound have been highlighted in several pharmacological evaluations:

- Study Findings : In experiments involving pylorus-ligated rats, the compound demonstrated significant protective effects on gastric mucosa without causing injury, indicating its potential as a therapeutic agent for gastric ulcers.

- Mechanism : The protective effect is attributed to its ability to enhance mucosal defense mechanisms and reduce gastric acid secretion.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Antitumor Activity Assessment :

- Gastroprotective Effects :

属性

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOCEISVOCBCD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654453 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60603-60-3 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。